molecular formula C17H24N2O6 B556965 Z-N-(N-beta-Boc-aminoethyl)-gly-OH CAS No. 34046-07-6

Z-N-(N-beta-Boc-aminoethyl)-gly-OH

Cat. No. B556965
CAS RN: 34046-07-6
M. Wt: 352.4 g/mol
InChI Key: LHHFRSUKEDBJFS-UHFFFAOYSA-N
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Description

Z-N-(N-beta-Boc-aminoethyl)-gly-OH, also known as Z-(Boc-aminoethyl)-L-glycine, is a biochemical used in proteomics research . It has a molecular formula of C17H24N2O6 and a molecular weight of 352.38 .


Molecular Structure Analysis

The molecular structure of Z-N-(N-beta-Boc-aminoethyl)-gly-OH is represented by the formula C17H24N2O6 . The PubChem CID for this compound is 7020788 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of N-urethane-protected amino alkyl isothiocyanates : These compounds, including those derived from Boc- and Z-protected amino acids, were synthesized and utilized in the preparation of dithioureidopeptide esters, demonstrating their utility in peptidomimetics synthesis (Sureshbabu et al., 2009).
  • O-/N-acylation reactions of cellulose with N(α)-t-Butyloxycarbonyl (Boc)-amino acids : This study showed the application of Boc-amino acids, including Boc-Gly, in modifying cellulose to produce conjugates with varying degrees of substitution, illustrating the potential for creating novel materials (Devarayan et al., 2013).

Application in Peptide Synthesis

  • Peptide synthesis and structure characterization : Research demonstrated the use of protected amino acids for peptide synthesis, highlighting methods to simplify and improve polypeptide synthesis (Zhao Yi-nan & Melanie Key, 2013).
  • Peptidomimetic construction : Studies have explored the conformational properties of peptides containing dehydroamino acids, revealing insights into the design of effective peptidomimetics (Buczek et al., 2014).

Bioconjugate Development

  • Polyrotaxane-amino acid conjugates : Novel conjugates with side chains of protected amino acids, such as Boc-Gly, were prepared, showcasing a method for introducing functional groups into polyrotaxanes, which could be useful in biomaterials development (Araki et al., 2009).

Surface Modification

  • Amino group introduction on CNTs : A solvent-free method was presented for introducing amino groups on the surface of carbon nanotubes (CNTs) using Z-Gly-OH, which could enhance the functionalization of CNTs for various applications (Gorshkova et al., 2021).

properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl-phenylmethoxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6/c1-17(2,3)25-15(22)18-9-10-19(11-14(20)21)16(23)24-12-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,18,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHFRSUKEDBJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN(CC(=O)O)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427287
Record name Z-(Boc-aminoethyl)-L-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-N-(N-beta-Boc-aminoethyl)-gly-OH

CAS RN

34046-07-6
Record name Z-(Boc-aminoethyl)-L-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Aminoethyl glycine (52.86 g; 0.447 mol) was dissolved in water (900 ml) and dioxane (900 ml) was added. The pH was adjusted to 11.2 with 2N NaOH. While the pH was kept at 11.2, tert-butyl-p-nitrophenyl carbonate (128.4 g; 0.537 mol) was dissolved in dioxane (720 ml) and added dropwise over the course of 2 hours. The pH was kept at 11.2 for at least three more hours and then left with stirring overnight. The yellow solution was cooled to 0° C. and the pH was adjusted to 3.5 with 2 N HCl. The mixture was washed with chloroform (4×100 ml), and the pH of the aqueous phase was readjusted to 9.5 with 2N NaOH at 0° C. Cbz chloride (73.5 ml; 0.515 mol) was added over half an hour, while the pH was kept at 9.5 with 2 N NaOH. The pH was adjusted frequently over the next 4 hours, and the solution was left with stirring overnight. On the following day the solution was washed with ether (3×600 ml) and the pH of the solution was afterwards adjusted to 1.5 with 2 N HCl at 0° C. The title compound was isolated by extraction with ethyl acetate (5×1000 ml). The ethyl acetate solution was dried over magnesium sulfate and evaporated to dryness, in vacuo. This afforded 138 g, which was dissolved in ether (300 ml) and precipitated by the addition of petroleum ether (1800 ml). Yield 124.7 g (79%). M.p. 64.5-85° C. Anal. for C17H24N2O6 found(calc.) C, 58.40(57.94); H: 7.02(6.86); N: 7.94(7.95). 1H-NMR (250 MHz, CDCl3) 7.33 & 7.32 (5H, Ph); 5.15 & 5.12 (2H, PhCH2); 4.03 & 4.01 (2H, NCH2CO2H); 3.46 (b, 2H, BocNHCH2CH2); 3.28 (b, 2H, BocNHCH2CH2); 1.43 & 1.40 (9H, tBu). HPLC (260 nm) 20.71 min. (80.2%) and 21.57 min. (19.8%). The UV-spectra (200 nm -300 nm) are identical, indicating that the minor peak consists of Bis-Z-AEG.
Quantity
52.86 g
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reactant
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900 mL
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tert-butyl-p-nitrophenyl carbonate
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128.4 g
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73.5 mL
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720 mL
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900 mL
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